Alcohols, C12-14-secondary
Description
Properties
CAS No. |
126950-60-5 |
|---|---|
Molecular Formula |
C8H16N2OS |
Synonyms |
Alcohols, C12-14-secondary |
Origin of Product |
United States |
Nomenclature and Classification of C12 14 Secondary Alcohols and Derivatives
Systematic IUPAC and Common Nomenclature Conventions
The nomenclature of C12-14 secondary alcohols can be approached from both systematic and common naming conventions. Due to the fact that "Alcohols, C12-14-secondary" is a mixture of alcohols with carbon chains of 12, 13, and 14 atoms, the specific IUPAC name applies to each individual isomer within the mixture.
Systematic IUPAC Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for the unambiguous naming of chemical compounds. For a secondary alcohol, the name is derived from the parent alkane with the "-e" ending replaced by "-ol". A number indicates the position of the hydroxyl (-OH) group on the longest carbon chain. The chain is numbered to give the hydroxyl group the lowest possible locant.
For the C12-C14 range, this would result in names such as:
Dodecan-2-ol: A 12-carbon chain with the hydroxyl group on the second carbon.
Tridecan-3-ol: A 13-carbon chain with the hydroxyl group on the third carbon.
Tetradecan-5-ol: A 14-carbon chain with the hydroxyl group on the fifth carbon.
Common Nomenclature: In industrial contexts, these compounds are often referred to by more general or common names. "C12-C14 secondary alcohols" is a widely accepted common name that describes the mixture. Other common names may specify the range of carbon chain lengths, such as "secondary C12-14 alcohols." The ethoxylated and propoxylated derivatives also have their own set of common names, for instance, "C12-14 secondary alcohol ethoxylate".
| IUPAC Name | Common Name | CAS Number |
| Dodecan-2-ol | Lauryl alcohol (secondary isomer) | 10203-28-8 |
| Tridecan-2-ol | - | 1653-31-2 |
| Tetradecan-2-ol | Myristyl alcohol (secondary isomer) | 4667-64-9 |
| This compound | C12-14 secondary fatty alcohols | 126950-60-5 |
Structural Characteristics and Isomerism within the C12-14 Secondary Alcohol Range
The defining structural characteristic of a secondary alcohol is that the carbon atom bonded to the hydroxyl group is itself bonded to two other carbon atoms. For the C12-C14 range, this means the hydroxyl group can be located on any of the internal carbon atoms of the linear alkyl chain.
Isomerism: The chemical formula for a saturated acyclic alcohol is C_nH_{2n+2}O. Within the C12-C14 range, a significant number of constitutional isomers are possible. For any given carbon chain length (e.g., dodecane), numerous positional isomers of the secondary alcohol exist, distinguished by the location of the hydroxyl group.
For example, for a C12 alcohol (dodecanol), the hydroxyl group can be at position 2, 3, 4, 5, or 6 (numbering from the end of the chain). Positions higher than 6 would be equivalent to these due to symmetry. This isomerism influences the physical properties of the alcohol, such as its melting point, boiling point, and solubility. The branching of the alkyl chain can also contribute to isomerism, although commercial C12-C14 secondary alcohols are typically derived from linear alkanes.
| Carbon Chain Length | Molecular Formula | Possible Positions of -OH Group (for linear isomers) |
| 12 (Dodecane) | C12H26O | 2, 3, 4, 5, 6 |
| 13 (Tridecane) | C13H28O | 2, 3, 4, 5, 6, 7 |
| 14 (Tetradecane) | C14H30O | 2, 3, 4, 5, 6, 7 |
Classification within Broader Chemical Categories
"this compound" are classified within several broader chemical categories based on their functional group and industrial application.
Alcohols: Fundamentally, these compounds belong to the alcohol family, characterized by the presence of a hydroxyl (-OH) functional group. As the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms, they are specifically classified as secondary alcohols .
Surfactant Precursors: A primary industrial role of C12-C14 secondary alcohols is as intermediates or precursors in the manufacture of nonionic surfactants. The long alkyl chain (C12-C14) provides a hydrophobic (water-repelling) character, while the hydroxyl group serves as a reactive site for derivatization, typically through ethoxylation or propoxylation, to introduce a hydrophilic (water-attracting) portion.
Derivatization Patterns: Ethoxylated and Propoxylated Analogues
The hydroxyl group of C12-C14 secondary alcohols is a key site for chemical modification, most commonly through reactions with ethylene (B1197577) oxide (ethoxylation) or propylene (B89431) oxide (propoxylation). These processes, known as alkoxylation, result in the formation of nonionic surfactants with a wide range of properties and applications.
Ethoxylation: This is a chemical reaction where ethylene oxide is added to the alcohol in the presence of a catalyst. The reaction proceeds by the ring-opening of the ethylene oxide and its addition to the alcohol, forming a polyoxyethylene chain. The general structure is R-O-(CH2CH2O)n-H, where R is the C12-C14 secondary alkyl group and 'n' is the average number of ethylene oxide units. The degree of ethoxylation can be controlled to tailor the surfactant's properties, such as its water solubility and cloud point.
Propoxylation: In a similar fashion, propylene oxide can be reacted with the secondary alcohol to form propoxylated analogues. The resulting structure is R-O-(CH2CH(CH3)O)n-H. Propylene oxide is more hydrophobic than ethylene oxide, so the addition of propylene oxide units increases the lipophilicity of the resulting surfactant.
It is also possible to create block copolymers by reacting the alcohol with both ethylene oxide and propylene oxide in a sequential manner, leading to ethoxylated-propoxylated or propoxylated-ethoxylated derivatives with specific properties.
| Derivative | General Structure | Key Properties Influenced by Derivatization | Common Applications |
| Ethoxylated C12-14 Secondary Alcohols | R-O-(CH2CH2O)n-H | Increased water solubility, good wetting and emulsifying properties. | Detergents, cleaners, textile processing, agrochemical formulations. |
| Propoxylated C12-14 Secondary Alcohols | R-O-(CH2CH(CH3)O)n-H | Lower foaming, increased oil solubility. | Low-foam cleaners, lubricants, defoaming agents. |
| Ethoxylated and Propoxylated C12-14 Secondary Alcohols | R-O-(C2H4O)n-(C3H6O)m-H | Tailored hydrophilic-lipophilic balance (HLB), can act as emulsifiers, solubilizers, and wetting agents. | Industrial and institutional cleaners, paints and coatings, personal care products. |
Advanced Synthetic Methodologies and Production Pathways
Chemical Synthesis Routes for C12-14 Secondary Alcohols
Chemical synthesis provides robust and scalable methods for producing C12-14 secondary alcohols, which are mixtures of isomers. These methods range from large-scale industrial processes to more controlled laboratory techniques.
The primary industrial method for manufacturing C12-14 secondary alcohols is through the liquid-phase oxidation of n-paraffins within the C12-C14 carbon range. ijism.orgwikipedia.orgijeir.org This process involves reacting the linear alkanes with molecular oxygen (typically from air) at elevated temperatures, generally between 110°C and 170°C. ijism.orgwikipedia.org
In a laboratory setting, C12-14 secondary alcohols can be synthesized with greater precision using classic organic chemistry reactions. A prevalent method is the Grignard reaction. adichemistry.commasterorganicchemistry.com This involves the reaction of a Grignard reagent (an organomagnesium halide, RMgX) with an appropriate aldehyde. For instance, to synthesize a C12 secondary alcohol (dodecanol), one could react decanal (B1670006) (a C10 aldehyde) with ethylmagnesium bromide (a C2 Grignard reagent). Similarly, reacting undecanal (B90771) (C11 aldehyde) with methylmagnesium bromide (C1 Grignard) would yield a dodecan-2-ol. adichemistry.com
Another common laboratory route is the reduction of a corresponding C12-C14 ketone. For example, the reduction of 2-dodecanone (B165319) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield dodecan-2-ol. These methods offer a high degree of control over the specific isomer being synthesized, in contrast to the mixture produced by industrial paraffin (B1166041) oxidation.
The industrial oxidation of n-paraffins proceeds via a free-radical chain reaction mechanism. wikipedia.orgresearchgate.net The process is initiated by the formation of an alkyl radical from the paraffin chain. This radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another paraffin molecule to form a secondary hydroperoxide and a new alkyl radical, propagating the chain. wikipedia.org The catalyst's role is to facilitate the decomposition of the hydroperoxide into an alkoxy radical and a hydroxyl radical, which then lead to the formation of the secondary alcohol. researchgate.net
From a stereochemical perspective, the hydroxyl group can be introduced at any of the secondary carbon atoms along the C12-C14 chain. Since the starting n-paraffin is achiral and the radical reactions are generally not stereoselective, the process results in a racemic mixture of all possible positional and stereoisomers. ijism.orgijeir.org
The Grignard reaction mechanism involves the nucleophilic addition of the carbanion-like carbon from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com The subsequent workup with acid protonates the resulting alkoxide to give the secondary alcohol. When an achiral aldehyde is used, the attack of the nucleophile can occur from either face of the planar carbonyl group with equal probability, resulting in a racemic (1:1) mixture of the two possible enantiomers of the secondary alcohol. libretexts.org
C12-14 secondary alcohols are important precursors for nonionic surfactants, which are produced through ethoxylation and propoxylation. nih.govatamanchemicals.com This process, known as alkoxylation, involves the reaction of the alcohol with ethylene (B1197577) oxide (EO) and/or propylene (B89431) oxide (PO). wikipedia.org
The reaction is typically performed in a batch reactor under pressure and at elevated temperatures (ranging from 45°C to 180°C), though continuous processes also exist. wikipedia.orggoogle.comgoogle.com The mechanism is a series of consecutive nucleophilic substitution (S_N_2) reactions. swinburne.edu.auresearchgate.net Catalysts are essential and influence the reaction rate and the distribution of the resulting polymer chain lengths.
Base Catalysts : Alkaline catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are most common industrially. atamanchemicals.comwikipedia.org They work by deprotonating the alcohol to form a more nucleophilic alkoxide ion, which then attacks the epoxide ring. globallcadataaccess.org
Acid Catalysts : Lewis acids such as tin(IV) chloride (SnCl₄), antimony(V) chloride (SbCl₅), and boron trifluoride (BF₃) can also be used. google.comacs.org These catalysts activate the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack by the alcohol. Acid catalysts tend to produce a narrower distribution of ethoxylate chain lengths but can also lead to more by-products like dioxane. google.comacs.org
It is noted that secondary alcohols react significantly slower (10-30 times) than primary alcohols in ethoxylation reactions. wikipedia.org Propylene oxide is more hydrophobic than ethylene oxide, and incorporating it can significantly alter the surfactant's properties. wikipedia.org
Interactive Data Table: Catalysts in C12-14 Secondary Alcohol Alkoxylation
| Catalyst Type | Examples | Typical Temperature | Key Characteristics | References |
|---|---|---|---|---|
| Alkaline | KOH, NaOH | 170-180 °C | Industrially common, highly exothermic, forms alkoxide intermediate, wider product distribution. | wikipedia.org, globallcadataaccess.org, atamanchemicals.com |
| Lewis Acid | SnCl₄, SbCl₅, BF₃ | 30-65 °C | Narrower product distribution, higher by-product formation (e.g., dioxane), may require special handling. | google.com, acs.org |
| Heterogeneous | Modified Mg-Al oxides | ~150 °C | Catalyst is easily removed by filtration, can offer good selectivity and lower by-product formation. | acs.org |
Biocatalytic and Microbial Production of Fatty Alcohols
Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to produce fatty alcohols under mild conditions. While much research has focused on producing primary fatty alcohols, pathways for secondary alcohols are being actively explored.
The microbial production of secondary C12-14 alcohols is not a native pathway in most common industrial microorganisms. However, it can be achieved by introducing specific enzymes that catalyze the hydroxylation of non-activated C-H bonds in alkanes. ethz.chnih.gov The key enzymes for this transformation are Cytochrome P450 monooxygenases (P450s). d-nb.infonrel.govoup.com
The general metabolic engineering strategy involves:
Alkane Biosynthesis : First, the host microorganism (e.g., E. coli, Pseudomonas putida) is engineered to produce the C12-C14 n-alkane substrates. This itself is a multi-step pathway derived from the cell's fatty acid metabolism. nih.gov
Expression of a P450 System : A suitable P450 enzyme that selectively hydroxylates the mid-chain of the alkane is introduced and expressed in the host. nih.govmdpi.com These enzymes are complex and require redox partner proteins to transfer electrons from cofactors like NAD(P)H to the P450's heme center for the activation of molecular oxygen. nih.govnrel.gov Therefore, the entire multi-protein system must be functionally expressed.
Optimization : The process is optimized by balancing the expression of the P450 system, enhancing the regeneration of the NAD(P)H cofactor, and improving the precursor alkane supply. wur.nl
Several P450s have been identified that can hydroxylate alkanes at sub-terminal positions. For example, the enzyme MAH1 from Arabidopsis thaliana is a mid-chain alkane hydroxylase responsible for forming secondary alcohols in plant wax. oup.com Another example, CYP154A8 from Nocardia farcinica, has shown high regio- and stereoselectivity in producing (S)-secondary alcohols from medium-chain alkanes (C7-C9). rsc.org While direct production of C12-C14 secondary alcohols at high titers using this method is still an area of active research, these findings demonstrate the significant potential of using engineered P450 systems for their biosynthesis. nih.govrsc.org
Interactive Data Table: Examples of Alkane-Hydroxylating P450 Enzymes
| Enzyme | Source Organism | Substrate Range | Product(s) | Key Features | References |
|---|---|---|---|---|---|
| P450 BM-3 | Bacillus megaterium | C12-C18 Fatty Acids | ω-1, ω-2, ω-3 Hydroxy FAs | High catalytic activity; extensively engineered for other substrates. | nrel.gov |
| MAH1 | Arabidopsis thaliana | Long-chain alkanes | Mid-chain secondary alcohols and ketones | A key enzyme in plant cuticular wax biosynthesis. | oup.com, oup.com |
| CYP154A8 | Nocardia farcinica | C7-C10 n-alkanes | (S)-2-alkanols | High regio- (>90% for C2) and stereoselectivity (up to 91% ee). | rsc.org |
| CYP52 family | Candida species | n-alkanes, fatty acids | Terminal (ω) hydroxy fatty acids, dicarboxylic acids | Catalyzes terminal hydroxylation, a key step in alkane assimilation by yeast. | d-nb.info |
Enzymatic Conversion Pathways
The biosynthesis of C12-C14 secondary alcohols is an area of growing research interest, leveraging enzymatic pathways to achieve specific chain lengths and functionalities. These biocatalytic routes offer a promising alternative to traditional chemical synthesis.
A key approach involves the use of specific enzymes to convert fatty acids or their derivatives into the desired secondary alcohols. The process often starts with the fatty acid biosynthesis pathway, which naturally produces acyl-acyl carrier proteins (acyl-ACPs) of various chain lengths, primarily from C12 to C18. frontiersin.org To channel these precursors towards C12-C14 alcohol production, a multi-step enzymatic cascade is typically engineered in a microbial host, such as Escherichia coli. frontiersin.orgnih.gov
The critical enzymatic steps include:
Thioesterase Activity: Thioesterases with specificity for medium-chain acyl-ACPs are introduced to cleave the fatty acid from the acyl carrier protein. For instance, plant-derived thioesterases from Umbellularia californica and Cuphea hokeriana show a preference for C12 and C14 acyl-ACPs, respectively. frontiersin.org
Acyl-CoA Synthesis: The resulting free fatty acids are then activated to their corresponding acyl-CoA thioesters by an acyl-CoA synthase. The E. coli native FadD has been shown to have broad substrate specificity, effectively converting C12-C18 fatty acids. d-nb.info
Reduction to Alcohol: Finally, a fatty acyl-CoA reductase catalyzes the reduction of the acyl-CoA to the corresponding alcohol. frontiersin.orgnih.gov Different classes of reductases, sourced from various organisms like soil bacteria, plants, and marine bacteria, exhibit varying substrate preferences and can be selected to target the C12-C14 chain length. nih.gov
Another significant enzymatic pathway for producing secondary alcohols involves the hydroxylation of alkanes. The cytochrome P450 enzyme MAH1 from Arabidopsis thaliana has been identified as a midchain alkane hydroxylase. oup.com This enzyme is responsible for the formation of secondary alcohols and ketones from alkanes. oup.com The biosynthetic pathway is thought to proceed from alkanes to secondary alcohols, which can then be further oxidized to ketones. oup.comnih.gov Research has shown that MAH1 can hydroxylate alkanes to produce secondary alcohols and potentially further to ketones. oup.com
Furthermore, alcohol dehydrogenases (ADHs) and alcohol oxidases are also crucial enzymes in these pathways. researchgate.net ADHs, which are ubiquitous in nature, catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net Copper-radical alcohol oxidases, such as CgrAlcOx from Colletotrichum graminicola, have been investigated for their ability to convert long-chain aliphatic alcohols into aldehydes. acs.org
The selection and engineering of these enzymes are paramount for controlling the chain length and position of the hydroxyl group in the final secondary alcohol product.
Optimization of Fermentation Processes for Chain Length Specificity
Achieving high-specificity production of C12-C14 secondary alcohols through microbial fermentation requires systematic optimization of the biosynthetic pathway and fermentation conditions. nih.gov A key strategy involves metabolic engineering of the host organism, typically E. coli, to enhance the flux towards the desired products and minimize the formation of byproducts. oup.com
One of the primary targets for optimization is the expression level of the key enzymes in the biosynthetic pathway. d-nb.info Research has demonstrated that by systematically optimizing the expression of a thioesterase, an acyl-CoA synthase, and a fatty acyl-CoA reductase, the production of C12/C14 alcohols can be significantly increased. nih.govd-nb.info For example, co-expression of the thioesterase gene BTE, the acyl-CoA synthase gene fadD, and the fatty acyl-CoA reductase gene acr1 in E. coli led to the production of C12/C14 alcohols. nih.govd-nb.info Further fine-tuning the expression levels of these enzymes resulted in a substantial increase in the C12/C14 alcohol titer. nih.govd-nb.info
The choice of enzymes with specific substrate preferences is crucial for directing the carbon flux towards the desired chain lengths. frontiersin.org For instance, employing thioesterases that preferentially act on C12 and C14 acyl-ACPs is a common strategy. frontiersin.org Similarly, the selection of fatty acyl-CoA reductases with a preference for C12-C14 acyl-CoAs is critical. nih.gov Researchers have explored various combinations of enzymes from different organisms to identify the most efficient pathway for C12-C14 alcohol production. frontiersin.org
In addition to pathway engineering, optimizing fermentation conditions is vital for maximizing product yield and specificity. Key parameters that are often controlled include:
Fed-batch Cultivation: Implementing a fed-batch strategy, where nutrients are supplied during the fermentation, can lead to higher cell densities and increased product titers. nih.gov
Cofactor Regeneration: The reduction of fatty acyl-CoAs to alcohols requires NADPH. researchgate.net Engineering the host to regenerate NADPH can enhance the efficiency of the final reduction step. researchgate.net
Through these combined strategies of metabolic engineering and fermentation process optimization, significant improvements in the titer and specificity of microbially produced C12-C14 alcohols have been achieved. One study reported a titer of over 1.65 g/L of fatty alcohols, with C12 and C14 species accounting for 77% and 17%, respectively. nih.gov Another study achieved a total fatty alcohol production of 598.6 mg/L, with C12/C14 alcohols making up 75.0% of this total. nih.govd-nb.info
Table of Research Findings on C12-C14 Alcohol Production:
| Engineered Strain/System | Key Genes/Enzymes Overexpressed | Fermentation Strategy | C12-C14 Alcohol Titer | Percentage of Total Fatty Alcohols | Reference |
|---|---|---|---|---|---|
| Engineered E. coli | Thioesterase (BTE), Acyl-CoA Synthase (FadD), Fatty Acyl-CoA Reductase (acr1) | Fed-batch fermentation | 449.2 mg/L | 75.0% | nih.govd-nb.info |
| Engineered E. coli | Thioesterase (BTE), Acyl-CoA Ligase (FadD), Acyl-CoA Reductase (MAACR) | Fed-batch cultivation with solvent extraction | 1.55 g/L | 94% (77% C12, 17% C14) | nih.gov |
Analytical Chemistry of C12 14 Secondary Alcohols in Complex Matrices
Chromatographic Separation Techniques
The analysis of C12-14 secondary alcohols in complex matrices necessitates high-resolution separation techniques to differentiate between various homologues and isomers. Chromatographic methods are paramount in achieving this separation, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most prominently used techniques.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Homologue Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For C12-14 secondary alcohols, which are semi-volatile, GC is a suitable analytical method. The coupling of GC with a mass spectrometer (GC-MS) provides a robust platform for both qualitative and quantitative analysis of these compounds. nih.govargus-analysen.de
In GC, the separation of C12-14 secondary alcohol homologues is based on their boiling points and interactions with the stationary phase of the GC column. Longer carbon chain alcohols will generally have longer retention times. The use of a non-polar or mid-polar capillary column is typical for the analysis of these alcohols. To improve the volatility and peak shape of the alcohols, a derivatization step is often employed. Silylation, for example, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less prone to adsorption on the column.
GC-MS is particularly valuable for the analysis of complex mixtures containing C12-14 secondary alcohols. rsc.org The mass spectrometer provides mass information for the eluting compounds, allowing for their identification. The fragmentation patterns of the C12-14 secondary alcohols in the mass spectrometer are characteristic and can be used to confirm their structure and to distinguish between different isomers. For instance, the fragmentation of TMS-ethers of secondary alcohols can help in determining the position of the hydroxyl group. researchgate.net
Key Parameters for GC-MS Analysis of C12-14 Secondary Alcohols:
| Parameter | Typical Conditions | Purpose |
| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column | Separation based on boiling point and polarity |
| Injector Temperature | 250-300 °C | Ensure complete volatilization of the sample |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) | To elute a wide range of homologues |
| Carrier Gas | Helium or Hydrogen | To carry the sample through the column |
| Ionization Mode (MS) | Electron Ionization (EI) | To generate reproducible fragmentation patterns for identification |
| Mass Analyzer (MS) | Quadrupole, Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
For C12-14 secondary alcohols that are less volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. argus-analysen.de HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the separation of these alcohols.
The coupling of HPLC with mass spectrometry (HPLC-MS) offers a highly sensitive and selective method for the analysis of C12-14 secondary alcohols in complex matrices. nih.govchemyx.com HPLC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. chemyx.comnih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used in HPLC-MS for the analysis of alcohols.
HPLC-MS can be used to determine the molecular weight of the C12-14 secondary alcohols and to obtain structural information from their fragmentation patterns. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and to aid in the structural elucidation of unknown compounds. nih.gov A challenge in the analysis of underivatized long-chain alcohols by HPLC-MS can be their low ionization efficiency in ESI. researchgate.net Derivatization with a charged or easily ionizable group can enhance the sensitivity of the analysis. nih.gov
Typical HPLC-MS Parameters for C12-14 Secondary Alcohol Analysis:
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase C18 or C8 | Separation based on hydrophobicity |
| Mobile Phase | Gradient of water and acetonitrile or methanol (B129727) | To elute compounds with a range of polarities |
| Flow Rate | 0.2-1.0 mL/min | To ensure optimal separation and ionization |
| Ionization Source (MS) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate ions from the eluting compounds |
| Mass Analyzer (MS) | Quadrupole, Time-of-Flight (TOF), Orbitrap | To provide accurate mass measurements and fragmentation data |
Capillary Electrophoresis (CE) and Related Methods
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. While neutral compounds like C12-14 secondary alcohols are not directly amenable to CE analysis, they can be analyzed after derivatization with a charged species. nih.gov This derivatization step imparts a charge to the alcohol molecules, allowing them to be separated by CE.
Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral compounds without derivatization. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral C12-14 secondary alcohols can partition between the aqueous buffer and the hydrophobic interior of the micelles, leading to their separation based on their hydrophobicity.
CE and its related methods offer advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. However, the need for derivatization or the use of specialized buffers can add complexity to the analytical workflow. The application of CE for the routine analysis of C12-14 secondary alcohols is less common compared to GC and HPLC.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and quantification of C12-14 secondary alcohols. Mass spectrometry, in particular, plays a central role in providing detailed molecular information.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a key method for the structural elucidation of C12-14 secondary alcohols. currenta.de High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecules. currenta.de
The fragmentation patterns of C12-14 secondary alcohols in the mass spectrometer provide valuable structural information. In electron ionization (EI-MS), the fragmentation is extensive and can be used to determine the position of the hydroxyl group. The cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a characteristic fragmentation pathway for secondary alcohols.
For quantitative analysis, mass spectrometry is often used in conjunction with a chromatographic separation technique (GC-MS or HPLC-MS). By monitoring specific ions that are characteristic of the C12-14 secondary alcohols, it is possible to achieve highly sensitive and selective quantification, even in complex matrices. The use of isotopically labeled internal standards can further improve the accuracy and precision of the quantification.
Advanced Spectroscopic Techniques for in situ Analysis
Advanced spectroscopic techniques that allow for in situ analysis are valuable for studying the behavior of C12-14 secondary alcohols in their native environment or during chemical processes. These techniques can provide real-time information on the concentration, structure, and interactions of these compounds without the need for sample extraction or preparation.
Examples of advanced spectroscopic techniques that could be applied to the in situ analysis of C12-14 secondary alcohols include:
Raman Spectroscopy: This technique provides information about the vibrational modes of molecules and can be used to identify and quantify C12-14 secondary alcohols in aqueous solutions or on surfaces.
Infrared (IR) Spectroscopy: Attenuated total reflectance (ATR)-IR spectroscopy can be used to monitor the presence and concentration of C12-14 secondary alcohols at interfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for in situ analysis in complex matrices due to sensitivity limitations, specialized NMR techniques can provide detailed structural information about C12-14 secondary alcohols in solution.
These advanced techniques can be particularly useful for monitoring the synthesis, degradation, or environmental fate of C12-14 secondary alcohols.
Sample Preparation and Extraction Strategies for Environmental and Industrial Samples
The accurate analysis of C12-14 secondary alcohols in complex samples, such as environmental matrices and industrial wastewater, requires effective sample preparation to isolate and concentrate the target analytes. researchgate.netnih.gov The choice of extraction method is critical and depends on the sample's physical state (liquid or solid) and the expected concentration of the alcohols.
For liquid samples, such as industrial effluents or river water, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques. LLE involves partitioning the alcohols between the aqueous sample and an immiscible organic solvent, like n-hexane or dichloromethane. chromatographyonline.com While straightforward, LLE can be time-consuming and uses large volumes of organic solvents. SPE is often preferred as it is more efficient, uses less solvent, and can be automated. waters.com In SPE, the sample is passed through a cartridge containing a solid sorbent (like C18) that retains the alcohols, which are then washed and eluted with a small amount of solvent. thermofisher.com
For solid and semi-solid samples like soil, sediment, or sludge, more rigorous extraction techniques are necessary. Pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), is a powerful method that uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time. researchgate.netresearchgate.netmdpi.comnih.gov This technique is considered an advanced method over traditional processes like Soxhlet extraction. chromatographyonline.comresearchgate.netSupercritical fluid extraction (SFE) offers a "green" alternative by using supercritical carbon dioxide as the primary solvent. The selectivity of SFE can be tuned by modifying temperature and pressure, and adding co-solvents like methanol can improve the recovery of alcohols. impactfactor.org
| Technique | Principle | Advantages | Disadvantages | Typical Solvents |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the aqueous sample and an immiscible organic solvent. chromatographyonline.com | Simple and inexpensive equipment. | Large solvent consumption, labor-intensive, potential for emulsion formation. | Dichloromethane, n-hexane |
| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid sorbent, then eluted with a solvent. researchgate.netthermofisher.com | High analyte concentration, reduced solvent use, amenable to automation. waters.com | Sorbent selection is critical; matrix components can interfere. | C18 or polymeric sorbents |
| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperatures and pressures. researchgate.netmdpi.com | Fast, efficient, and uses less solvent than traditional methods. researchgate.netresearchgate.net | Requires specialized, high-cost equipment. | Dichloromethane/Acetone mixtures |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid, typically CO2. | Environmentally friendly, fast, and selective. impactfactor.org | High initial equipment cost; may require a co-solvent for polar analytes. | Supercritical CO₂, Methanol (modifier) |
Challenges and Innovations in Trace Level Detection and Quantification
Detecting and quantifying trace levels of C12-14 secondary alcohols is challenging due to their complex isomeric nature, potential for matrix interference, and the need for high sensitivity. alsenvironmental.co.uk The presence of numerous structural isomers can lead to co-elution in chromatographic separations, making individual quantification difficult. researchgate.netresearchgate.net Furthermore, components of the sample matrix can interfere with the analysis, either suppressing or enhancing the instrument's signal. alsenvironmental.co.uk
Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of these compounds. alsenvironmental.co.ukrsc.org To overcome challenges of sensitivity and selectivity, analysts often employ tandem mass spectrometry (MS/MS). By using modes like multiple reaction monitoring (MRM), MS/MS can filter out background noise from the matrix, significantly improving detection limits. epa.gov Derivatization of the alcohol group, for example, through silylation, is also a common strategy to improve chromatographic behavior and detection by GC-MS. rsc.orgnih.gov
A significant innovation for resolving complex isomeric mixtures is comprehensive two-dimensional gas chromatography (GCxGC) . sepsolve.comchemistry-matters.comwikipedia.org This technique uses two different chromatographic columns in tandem to greatly increase separation power, allowing for the resolution of components that would overlap in a standard one-dimensional GC analysis. sepsolve.comchemistry-matters.com When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC provides a highly detailed chemical fingerprint of the sample. sepsolve.com
Innovations in sample preparation also contribute to improved trace-level detection. Solid-phase microextraction (SPME) is a solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to adsorb the analytes. chromatographyonline.comnih.gov The fiber is then directly inserted into the GC inlet for analysis. This method integrates sampling, extraction, and concentration into a single step. nih.gov Another advanced strategy involves using molecularly imprinted polymers (MIPs) as highly selective sorbents in SPE to specifically target and isolate the analytes of interest from complex matrices. nih.gov
| Technique | Principle | Key Advantages for C12-14 Secondary Alcohols |
| GC-MS/MS | Tandem mass spectrometry that monitors specific ion transitions. | Provides high selectivity and sensitivity by minimizing matrix interference. epa.gov |
| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography with a high-speed mass spectrometer. sepsolve.com | Offers superior separation of complex isomer mixtures and enhances peak capacity. sepsolve.comchemistry-matters.comwikipedia.org |
| SPME-GC-MS | A solvent-less technique using a coated fiber for extraction and concentration. nih.gov | Simplifies sample preparation, is easily automated, and reduces solvent waste. chromatographyonline.com |
| GC with Chemical Ionization (CI)-MS | A softer ionization technique in mass spectrometry. | Provides clear molecular weight information which aids in the differentiation of isomers. nih.gov |
Environmental Fate and Transport Dynamics
Biodegradation Pathways and Kinetics
Biodegradation is a critical process in the environmental degradation of C12-C14 secondary alcohols. It is mediated by microorganisms that utilize the alcohol as a source of carbon and energy. The rate and extent of this breakdown are influenced by the chemical structure of the alcohol, the presence of suitable microbial communities, and prevailing environmental conditions.
Under aerobic conditions (in the presence of oxygen), C12-C14 secondary alcohols are effectively biodegraded by various microorganisms. A common metabolic pathway involves the initial oxidation of the secondary alcohol to its corresponding ketone. mdpi.com This crucial first step is catalyzed by enzymes known as secondary alcohol dehydrogenases (ADHs), which are produced by several bacterial species. nih.gov
Bacteria from the genus Pseudomonas are particularly adept at degrading surfactants and their alcohol precursors. For instance, Pseudomonas C12B, a bacterium known for degrading detergents, can grow on and oxidize a range of secondary alcohols, showing optimal growth on C11-C13 alkan-2-ols. bohrium.com This bacterium produces multiple alkylsulfatases that can act on secondary alkyl sulfates (common surfactants), releasing secondary alcohols, and it also possesses the necessary alcohol dehydrogenases to metabolize these released alcohols further. bohrium.comresearchgate.net Similarly, other Pseudomonas species have been shown to produce ADHs with broad substrate specificity, capable of oxidizing various secondary alcohols. nih.govbohrium.com
The aerobic degradation pathway for a secondary alcohol can be summarized as follows:
Oxidation: The secondary alcohol is oxidized to a ketone by a secondary alcohol dehydrogenase.
Esterification: The resulting ketone is converted to an ester. mdpi.com
Hydrolysis: The ester is hydrolyzed, breaking it down into acetic acid and a primary alcohol. mdpi.com
Terminal Oxidation: The primary alcohol undergoes terminal oxidation to form a fatty acid, which then enters the β-oxidation cycle. mdpi.com
β-Oxidation: The fatty acid is progressively broken down into two-carbon units (acetyl-CoA), which are then fully mineralized to carbon dioxide and water through the citric acid cycle. mdpi.comhibiscuspublisher.com
This stepwise degradation ensures the complete breakdown of the parent compound in both aquatic and terrestrial environments where oxygen is present.
Information on the anaerobic biodegradation of C12-C14 secondary alcohols is less detailed than for aerobic pathways. Generally, anaerobic degradation of organic compounds is a slower process. Studies on related compounds, such as linear alcohol ethoxylates, show that anaerobic microbial attack often begins with the cleavage of terminal groups. researchgate.net For secondary alcohols, the absence of a terminal functional group and the presence of the hydroxyl group on an internal carbon may present a greater challenge for anaerobic microbes.
Research on branched alcohol ethoxylates has indicated that alkyl branching can have a more detrimental effect on anaerobic degradability than on aerobic degradability. exxonmobilchemical.com While C12-C14 secondary alcohols are not highly branched, the position of the hydroxyl group makes them structurally distinct from primary alcohols. The anaerobic degradation of related surfactants can produce intermediates such as toluene, phenol, and acetic acid, though these pathways are for more complex molecules. researchgate.net It is generally accepted that aerobic conditions are preferred for the rapid and complete biodegradation of these types of alcohols. hibiscuspublisher.com
Environmental conditions play a significant role in modulating the kinetics of biodegradation for C12-C14 secondary alcohols.
Temperature: Biodegradation is a temperature-dependent process. Generally, as temperature increases, the rate of microbial metabolism and enzymatic activity also increases, leading to faster degradation rates, up to an optimal temperature. nih.govacs.org Beyond this optimum, enzyme denaturation can cause a rapid decline in degradation. Conversely, at lower temperatures, metabolic rates slow down, which can significantly extend the persistence of the alcohol in the environment. acs.orgoup.com For example, studies on tert-butyl alcohol (TBA) showed a clear increase in mineralization rates as the temperature was raised from 5°C to 25°C. researchgate.net This highlights that seasonal temperature fluctuations can have a substantial impact on the natural attenuation of alcohols in surface waters and shallow soils.
| Temperature (°C) | First-Order Mineralization Rate Constant (days⁻¹) | First-Order Mineralization Rate Constant (years⁻¹) |
|---|---|---|
| 5 | 7.84 x 10⁻³ | 2.86 |
| 15 | 9.07 x 10⁻³ | 3.31 |
| 25 | 15.3 x 10⁻³ | 5.60 |
It is important to distinguish between primary biodegradation and ultimate biodegradation (mineralization).
Primary Biodegradation: This refers to the initial transformation of the parent compound's chemical structure by microbial action, resulting in the loss of a specific property. ecetoc.orgrenewablelube.comimpact-solutions.co.uk For a C12-C14 secondary alcohol, primary biodegradation is achieved when the alcohol is oxidized to a ketone. cleaninginstitute.org This initial step removes the parent alcohol molecule from the environment.
Mineralization (Ultimate Biodegradation): This is the complete breakdown of the organic molecule by microorganisms into inorganic end products, primarily carbon dioxide (CO₂), water (H₂O), and mineral salts, along with the formation of new microbial biomass. ecetoc.orgrenewablelube.com For C12-C14 secondary alcohols, mineralization involves the entire metabolic pathway, from the initial oxidation through the β-oxidation of the resulting fatty acid. mdpi.comnih.gov
Sorption and Desorption Processes in Environmental Media
Sorption is a key physical process that affects the transport and bioavailability of C12-C14 secondary alcohols in the environment. It involves the partitioning of the chemical from the aqueous phase to solid matrices like soil and sediment.
The mobility of an organic compound in soil and sediment is largely controlled by its tendency to adsorb to the solid phase. This tendency is quantified by the soil adsorption coefficient (Kd) or, more commonly, the organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the adsorption to the organic carbon content of the soil. chemsafetypro.comecetoc.org
Mechanism of Sorption: Sorption of non-ionic organic compounds like alcohols onto soil and sediment is a dual-function process. It involves both adsorption onto the surface of mineral matter (like clays) and absorption (partitioning) into the soil organic matter (SOM). usgs.govau.dk For relatively hydrophobic compounds such as C12-C14 alcohols, partitioning into SOM is the predominant mechanism. chemsafetypro.com
Influence of Soil/Sediment Properties: The extent of sorption is highly dependent on the properties of the soil or sediment. The most critical factor is the fraction of organic carbon (foc). clu-in.org Soils and sediments with higher organic carbon content will exhibit stronger sorption, leading to lower mobility of the alcohol. au.dk Clay content can also contribute to sorption.
Influence of Chemical Properties: The sorption of alcohols is also influenced by their chemical structure, particularly the length of the alkyl chain. Longer-chain alcohols are more hydrophobic and thus tend to sorb more strongly to soil and sediment. nih.govnih.gov Therefore, C12-C14 secondary alcohols are expected to have a significant affinity for soil organic matter and sediment, which will limit their mobility in groundwater and surface water systems. A high Koc value indicates that the compound is likely to be strongly adsorbed and less mobile. chemsafetypro.comclu-in.org
| Log Koc Value | Mobility Classification chemsafetypro.com | Implication for C12-C14 Secondary Alcohols |
|---|---|---|
| < 1.7 | Very High | Unlikely due to long carbon chain. |
| 1.7 - 2.7 | High | |
| 2.7 - 3.7 | Moderate | Expected range. Alcohols will be significantly retained in soil/sediment, limiting leaching to groundwater. |
| 3.7 - 4.7 | Low | |
| > 4.7 | Immobile | Possible, especially in high organic carbon soils. Compound will be strongly bound to the solid phase. |
Abiotic Transformation Processes
Abiotic transformation involves the degradation of a chemical substance through non-biological processes. For Alcohols, C12-14-secondary, the primary abiotic pathways considered are phototransformation and hydrolysis.
Phototransformation, or photolysis, is the breakdown of chemicals by light. Due to their chemical structure, which lacks significant chromophores (light-absorbing groups), alcohol ethoxylates and their parent alcohols are not expected to undergo direct photolysis in the atmosphere, in water, or when adsorbed to soil and sediment surfaces.
However, indirect photochemical oxidation can occur. In the atmosphere, alcohols can react with photochemically produced hydroxyl radicals. Similarly, in water, sensitized photo-oxidation can lead to the degradation of aliphatic components, though this is not considered a primary degradation pathway compared to biodegradation caister.com.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkages and carbon-carbon bonds that constitute the backbone of this compound and their ethoxylates are stable. These compounds are not expected to undergo hydrolysis under normal environmental conditions, typically defined by a pH range of 4 to 9. This stability has been noted for both alcohol ethoxylates and the parent long-chain alcohols heraproject.com. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound group heraproject.comindustrialchemicals.gov.au.
Environmental Distribution Modeling and Monitoring
To understand and predict the environmental concentrations and distribution of this compound, scientists use both theoretical models and direct environmental measurements.
Fugacity models are mathematical tools used to predict the distribution of a chemical among various environmental compartments, such as air, water, soil, sediment, and biota unipd.itulisboa.ptwikipedia.orgroutledge.com. The term "fugacity," derived from the Latin for "to flee," represents a chemical's escaping tendency from a particular phase unipd.it. Chemicals move from compartments of high fugacity to those of low fugacity until equilibrium is reached unipd.it.
These models are structured in levels of increasing complexity (Levels I, II, III, and IV) ulisboa.pt.
Level I: Calculates the equilibrium distribution of a fixed quantity of a chemical in a closed system, identifying the primary compartment(s) of accumulation ulisboa.pt.
Level II: Includes processes of advection (movement with a medium) and degradation, but still assumes equilibrium between compartments.
Level III: Does not assume equilibrium, providing a more realistic picture of a chemical's fate by including rates of intermedia transport trentu.caulisboa.pt.
To run a fugacity model for this compound, key input data are required, including molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) trentu.ca. Based on the properties of long-chain alcohols (low vapor pressure, low water solubility, and high Kow), a fugacity model would predict that these substances will predominantly partition to soil and sediment, with very low concentrations remaining in air and water heraproject.com.
Field studies and monitoring of wastewater treatment plants (STPs) provide real-world data on the fate and removal of chemicals. This compound are a component of commercial alcohol ethoxylate mixtures used in detergents and cleaning products, which are primarily released to wastewater.
Numerous monitoring studies in Europe and North America have demonstrated that alcohol ethoxylates are very effectively removed during wastewater treatment. The removal efficiency in common treatment types, such as activated sludge and trickling filters, is consistently greater than 99% nih.gov. This high removal rate is attributed to a combination of rapid biodegradation and sorption to sewage sludge.
The table below summarizes findings from monitoring studies on alcohol ethoxylates (AE) in STPs.
| Study Location | Treatment Type | Mean Total AE Effluent Concentration (µg/L) | Removal Efficiency |
|---|---|---|---|
| Europe & Canada | Biofilm & Activated Sludge | 5.7 (range: 1.0-22.7) | >99% |
| United States | Activated Sludge | 0.92 | >99% |
| United States | Trickling Filter | 15.6 | >99% |
| United States | Flow-Weighted Average | 3.64 | >99% |
Data compiled from Eadsforth et al. (2006) and McAvoy et al. (2003). nih.govnist.gov
These studies confirm that while large quantities of these alcohols enter the wastewater system, modern treatment processes are highly effective at preventing their release into aquatic environments. The low concentrations detected in effluents indicate a minimal risk to receiving waters from STP discharges heraproject.comnih.gov.
Aquatic Ecotoxicity to Diverse Trophic Levels
The potential impact of this compound on aquatic ecosystems is a key area of concern due to their use in various applications that may lead to their release into waterways. The following sections detail the toxicity to different aquatic organisms, drawing on data from surrogate substances.
Toxicity to Fish Species (e.g., Fathead Minnow)
Studies on the ethoxylated form of C12-14 alcohols indicate a degree of toxicity to fish. For instance, a 96-hour acute toxicity study on Danio rerio (Zebra Fish), a common model organism, for "Alcohols, C12-14, ethoxylated" established a Lethal Concentration 50 (LC50) of 1.2 mg/L. The LC50 value represents the concentration of a chemical in water that is lethal to 50% of the test organisms within a specified timeframe.
Table 1: Acute Toxicity of "Alcohols, C12-14, ethoxylated" to Fish
| Species | Exposure Duration | Endpoint | Value (mg/L) |
| Danio rerio (Zebra Fish) | 96 hours | LC50 | 1.2 |
Toxicity to Aquatic Invertebrates (e.g., Daphnia Magna)
Aquatic invertebrates, such as Daphnia magna (a type of water flea), are crucial components of freshwater ecosystems and are often used in ecotoxicological testing. For "Alcohols, C12-14, ethoxylated," a 48-hour acute toxicity study on Daphnia magna determined an Effect Concentration 50 (EC50) of 0.53 mg/L. The EC50 refers to the concentration of a substance that causes a specific, non-lethal effect (in this case, immobilization) in 50% of the test population.
Table 2: Acute Toxicity of "Alcohols, C12-14, ethoxylated" to Aquatic Invertebrates
| Species | Exposure Duration | Endpoint | Value (mg/L) |
| Daphnia magna | 48 hours | EC50 | 0.53 |
Effects on Algae and Cyanobacteria
Algae and cyanobacteria are primary producers in aquatic food webs, and any toxic effects on these organisms can have cascading consequences for the entire ecosystem. A 72-hour study on the green algae Desmodesmus subspicatus exposed to "Alcohols, C12-14, ethoxylated" reported an EC50 of 0.778 mg/L for growth inhibition.
Table 3: Toxicity of "Alcohols, C12-14, ethoxylated" to Algae
| Species | Exposure Duration | Endpoint | Value (mg/L) |
| Desmodesmus subspicatus | 72 hours | EC50 (Growth Inhibition) | 0.778 |
Impact on Aquatic Microorganisms and Wastewater Treatment Processes
Microorganisms in wastewater treatment plants play a vital role in breaking down organic matter. The impact of chemicals on these microorganisms can affect the efficiency of wastewater treatment. For "Alcohols, C12-14, ethoxylated," a 16.9-hour study on Pseudomonas putida, a bacterium commonly found in soil and water, showed an Effect Concentration 10 (EC10) of >10 g/L. The EC10 is the concentration at which a 10% effect is observed. This high value suggests a low short-term impact on the respiration of these microorganisms at environmentally relevant concentrations.
Terrestrial Ecotoxicity Studies
Information regarding the specific effects of this compound on terrestrial ecosystems is exceedingly scarce in the available scientific literature. The following sections reflect this data gap.
Effects on Soil Macroorganisms and Arthropods
No specific studies on the toxicity of this compound to soil macroorganisms (such as earthworms) or arthropods (such as insects and springtails) were identified during the literature review for this article. The environmental fate of this compound in soil, including its persistence and potential for bioaccumulation, would be critical in determining its long-term impact on these important soil dwellers.
An examination of the ecological impact and environmental fate of this compound, reveals a complex interplay between its chemical structure and its toxicological effects on various ecosystems. This article delves into the specific ecotoxicological profile of this nonionic surfactant, focusing on its impact on terrestrial flora, the structure-activity relationships that govern its toxicity in aquatic environments, and its potential to bioaccumulate.
Applications in Industrial Chemistry and Material Science
Role as Surfactants and Emulsifiers in Formulations
"Alcohols, C12-14-secondary" and their ethoxylates are primarily utilized as nonionic surfactants. Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This property stems from their amphiphilic structure, which contains both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In the case of ethoxylated C12-14 secondary alcohols, the C12-C14 alkyl chain constitutes the hydrophobic portion, while the ethylene (B1197577) oxide chain forms the hydrophilic part.
This dual nature enables them to act as effective emulsifiers, which are substances that stabilize mixtures of immiscible liquids, such as oil and water, by forming stable emulsions. echemi.com They are key ingredients in a multitude of formulations where the blending of oil and water phases is necessary. syskem.de The degree of ethoxylation can be tailored to enhance specific surfactant properties like foamability and dispersion to suit different formulation requirements. sustainable-bio.com Their nonionic character makes them compatible with other types of surfactants (anionic, cationic, and amphoteric) and stable across a wide pH range, adding to their versatility in various industrial formulations. echemi.com
Table 1: Surfactant Properties of this compound, ethoxylated
| Property | Description | Reference |
|---|---|---|
| Chemical Class | Nonionic Surfactant | echemi.com |
| Key Functions | Emulsifier, Wetting Agent, Dispersant, Detergent | echemi.comriverlandtrading.com |
| Hydrophilic Part | Polyethylene glycol ether chain | |
| Hydrophobic Part | C12-C14 secondary alkyl chain | |
| Compatibility | Compatible with anionic, cationic, and other nonionic surfactants | |
| pH Stability | Effective over a wide pH range | echemi.com |
Industrial Cleaning and Detergency Applications
The excellent surfactant properties of C12-14 secondary alcohol ethoxylates make them a cornerstone in the formulation of a wide range of cleaning products. They are extensively used in both household and industrial detergents, including laundry detergents, dishwashing liquids, and all-purpose cleaners. syskem.deriverlandtrading.com Their primary function in these applications is to break down and remove grease, oils, and other soils from surfaces. riverlandtrading.com
In industrial settings, these surfactants are formulated into heavy-duty cleaners and degreasers for machinery, equipment, and hard surfaces. riverlandtrading.com Their ability to emulsify and disperse oily contaminants makes them highly effective in demanding cleaning tasks. The ethoxylated derivatives are particularly valued for their strong emulsifying and dispersing capabilities, which are essential for metal cleaners, car washes, and hard surface cleaners.
Use in Textile Processing as Wetting Agents and Detergents
The textile industry relies heavily on "this compound" ethoxylates for various stages of fabric processing. riverlandtrading.com They function as highly effective wetting agents, which are crucial for ensuring that processing liquids penetrate the fabric quickly and evenly. riverlandtrading.comnbinno.com This is vital for processes like dyeing, bleaching, and finishing to achieve uniform results. riverlandtrading.com
As detergents, they are used in the scouring process to remove natural impurities, oils, and waxes from raw fibers, preparing the textile for subsequent treatments. nbinno.com During dyeing and printing, they act as dispersants and leveling agents, ensuring an even distribution of dyes and pigments, which prevents blotchiness and leads to consistent color. nbinno.com In textile finishing, these surfactants help to emulsify agents like silicone oils, ensuring their even application to impart desired characteristics such as softness or antistatic properties to the fabric. nbinno.com
Functionality in Oil and Gas Industry Applications
In the oil and gas sector, C12-14 secondary alcohol ethoxylates are utilized for their ability to modify fluid properties under demanding conditions. They are incorporated into drilling fluids to improve stability and reduce friction, which enhances the efficiency of the drilling process. riverlandtrading.com Furthermore, they play a role in enhanced oil recovery (EOR) processes, where their surfactant properties help to mobilize and extract residual oil from reservoirs. riverlandtrading.com
Applications in Paints, Coatings, and Agrochemical Formulations
The dispersing properties of "this compound" ethoxylates are leveraged in the formulation of paints and coatings. They act as dispersing agents to stabilize pigment dispersions, which is critical for the quality, consistency, and durability of the final paint product. syskem.deriverlandtrading.com
In the agrochemical industry, these surfactants are used as emulsifiers in pesticide and herbicide formulations. riverlandtrading.com They improve the dispersion and stability of the active ingredients in solution, ensuring that the agrochemical product can be effectively applied and distributed. riverlandtrading.com The ethoxylated chain enhances the penetration of the formulation into plant leaves, which is critical for the effectiveness of many agrochemicals.
Specialty Applications in Food Industry and Water Treatment
Certain ethoxylates of C12-14 secondary alcohols find application in the food industry as emulsifiers and stabilizers. riverlandtrading.com They are used in the production of food products like margarine, salad dressings, and sauces to achieve a uniform consistency and prevent the separation of ingredients. riverlandtrading.com
Lubricant Formulations and Other Technical Uses
"this compound" ethoxylates are employed as components in the formulation of lubricants. riverlandtrading.com They enhance the lubricating properties and stability of the final product, finding use in both automotive and industrial lubricants. riverlandtrading.com Derivatives containing saturated alcohols are noted to have better lubricating properties. Their derivatives, ethoxylated propoxylated C12-14 alcohols, are used in metalworking fluids.
Table 2: Summary of Industrial Applications
| Industry | Application | Function | Reference |
|---|---|---|---|
| Cleaning & Detergents | Household and industrial cleaners, laundry detergents, degreasers | Surfactant, Detergent, Emulsifier | syskem.deriverlandtrading.com |
| Textile Processing | Scouring, dyeing, printing, finishing | Wetting Agent, Detergent, Dispersant, Leveling Agent | syskem.deriverlandtrading.comnbinno.com |
| Oil & Gas | Drilling fluids, Enhanced Oil Recovery (EOR) | Stabilizer, Friction Reducer, Surfactant | riverlandtrading.com |
| Paints & Coatings | Formulation of paints and coatings | Dispersing Agent | syskem.deriverlandtrading.com |
| Agrochemicals | Pesticide and herbicide formulations | Emulsifier, Wetting Agent | riverlandtrading.com |
| Food Industry | Margarine, salad dressings, sauces | Emulsifier, Stabilizer | riverlandtrading.com |
| Water Treatment | Wastewater treatment | Emulsifier | riverlandtrading.com |
| Lubricants | Automotive and industrial lubricants, metalworking fluids | Lubricity Enhancer, Stabilizer | riverlandtrading.com |
Regulatory Frameworks and Environmental Policy Perspectives
International and Regional Environmental Regulations and Guidelines
The manufacturing, marketing, and use of Alcohols, C12-14-secondary, and their ethoxylated derivatives are governed by a range of international and regional regulations designed to protect the environment. A primary regulatory framework in Europe is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), established by the European Chemicals Agency (ECHA). Under REACH, manufacturers and importers are required to register substances like this compound, providing data on their properties, uses, and potential environmental impact. carlroth.comeuropa.eueuropa.eu While some specific forms of this compound may not require registration under certain conditions, the broader category of C12-14 alcohol ethoxylates is actively managed within the REACH framework. carlroth.comeuropa.eueuropa.eu
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for classifying the hazards of chemical products. chemradar.com For this compound, ethoxylated, GHS classifications can include warnings for being harmful if swallowed and causing serious eye damage. carlroth.comindustrialchemicals.gov.aunih.gov These classifications are crucial for ensuring safe handling and informing downstream users and consumers about potential environmental hazards.
In North America, the U.S. Environmental Protection Agency (EPA) regulates surfactants under the Toxic Substances Control Act (TSCA). The EPA's Safer Choice program provides criteria for surfactants, focusing on their rate of biodegradation, degradation products, and aquatic toxicity. epa.gov Surfactants meeting these criteria are considered to be of low concern. nih.govepa.gov Regional dynamics, such as those in the Americas, show an increasing trend towards the adoption of renewable feedstocks to meet stringent discharge regulations. researchandmarkets.com
Table 1: Overview of Key Regulatory Frameworks
| Regulation/Guideline | Jurisdiction | Key Aspects for this compound |
|---|---|---|
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | European Union | Requires registration with data on environmental fate and effects. carlroth.comeuropa.eueuropa.eu |
| GHS (Globally Harmonized System) | International | Provides standardized classification and labeling for hazards, including aquatic toxicity. chemradar.comindustrialchemicals.gov.au |
| TSCA (Toxic Substances Control Act) | United States | Regulates chemical substances, and the EPA's Safer Choice program sets criteria for safer surfactants. nih.govepa.gov |
| Industrial Emissions Directive | European Union | Sets limits for emissions of pollutants, including surfactants, from industrial installations. |
| Water Framework Directive | European Union | Aims to achieve good ecological and chemical status for all EU waters, controlling pollution from sources including detergents. |
Environmental Risk Assessment Methodologies for the Compound Class
Environmental risk assessment for this compound, and related alcohol ethoxylates (AEs) is a structured process that evaluates their potential adverse effects on ecosystems. The fundamental approach involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.netsintef.no A PEC/PNEC ratio below 1 indicates that the chemical is unlikely to pose a significant risk to the environment. sintef.noheraproject.com
Key Methodologies and Models:
EUSES (European Union System for the Evaluation of Substances): This is a key tool used within the EU for conducting environmental risk assessments for chemicals under REACH and the Biocidal Products Regulation. europa.euresearchgate.netchemsafetypro.com EUSES calculates PEC values for various environmental compartments (water, soil, sediment) based on substance properties, use patterns, and release fractions. chemsafetypro.comcroneri.co.uk The model can be used for both initial (Tier 1) and more refined (Tier 2) assessments. chemsafetypro.comcroneri.co.uk
Mixture Toxicity Theory: Since alcohol ethoxylates exist as a mixture of homologs with varying alkyl chain and ethoxylate lengths, their combined toxicity is a critical consideration. erasm.orgresearchgate.net Risk assessments often apply the principle of concentration addition, where the toxicities of individual homologs are assumed to be additive. erasm.orgresearchgate.net
Species Sensitivity Distributions (SSDs): SSDs are statistical models used to estimate the concentration of a chemical that will protect a certain percentage of species in an ecosystem (e.g., the Hazardous Concentration for 5% of species, or HC5). erasm.org This approach provides a more ecologically relevant PNEC value than relying on single-species toxicity data. erasm.orgresearchgate.net
A comprehensive environmental risk assessment for alcohol ethoxylates in Europe and North America concluded low levels of risk to the aquatic environment. erasm.orgresearchgate.net The study integrated monitoring data from wastewater treatment plants, fate and ecotoxicity research, and the application of mixture toxicity theory within an SSD framework. erasm.org The resulting risk characterization ratios (PEC/PNEC) were all below 1, indicating no immediate cause for concern in environmental compartments like surface water, sediment, and soil. heraproject.com
Table 2: Components of Environmental Risk Assessment for this compound
| Component | Description | Relevance to this compound |
|---|---|---|
| Hazard Identification | Identifying the potential adverse effects of the substance on aquatic organisms. | Based on ecotoxicity data for various species (algae, daphnids, fish). erasm.orgresearchgate.net |
| Exposure Assessment | Predicting the concentration of the substance in different environmental compartments (PEC). | Utilizes models like EUSES and monitoring data from wastewater effluents. europa.euchemsafetypro.comerasm.org |
| Effects Assessment | Determining the concentration below which adverse effects are not expected to occur (PNEC). | Derived using assessment factors or Species Sensitivity Distributions (SSDs). sintef.noerasm.org |
| Risk Characterization | Comparing the PEC and PNEC to determine the likelihood of adverse effects (PEC/PNEC ratio). | Ratios consistently below 1 suggest a low risk for alcohol ethoxylates. heraproject.com |
Life Cycle Assessment (LCA) for Sustainable Production and Use
Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). For this compound, and their derivatives, cradle-to-gate LCAs are common, focusing on the production phase. nih.goverasm.org
The production of fatty alcohols, the precursors to this compound, can be derived from either petrochemical feedstocks or oleochemical (plant-based) sources like palm kernel oil. nih.govgloballcadataaccess.org The choice of feedstock has significant implications for the environmental profile of the final product.
Petrochemical Route: This process, often referred to as the oxo process, involves the hydroformylation of olefins. erasm.org
Oleochemical Route: This involves the processing of fats and oils from sources like palm and coconut.
A comparative cradle-to-gate LCA study revealed that petrochemical-derived fatty alcohols have lower average greenhouse gas (GHG) emissions compared to those derived from palm kernel oil. nih.gov However, the sourcing decision involves trade-offs across various environmental impact categories, including land use, water depletion, and eutrophication. nih.gov
LCAs conducted by the ERASM (Environmental & Health Risk Assessment and Management) project on C12-14 alcohol ethoxylates have shown that the main contributions to Primary Energy Demand (PED) and Global Warming Potential (GWP) come from the primary raw materials: the C12-14 fatty alcohol and ethylene (B1197577) oxide. erasm.org The study also noted that alcohol ethoxylates derived from natural sources generally have a lower primary energy demand and global warming potential compared to their petrochemical counterparts. erasm.org
Table 3: Comparative LCA Impact Factors for Fatty Alcohol Production
| Impact Category | Petrochemical-Derived FA | Palm Kernel Oil-Derived FA | Key Findings |
|---|---|---|---|
| Greenhouse Gas Emissions (kg CO₂e) | ~2.97 | ~5.27 | Petrochemical route has lower GHG emissions. nih.gov |
| Primary Energy Demand (PED) | Higher | Lower | Oleochemical route has lower primary energy demand. erasm.org |
| Land Occupation | Lower | Higher | Oleochemical route requires agricultural land. nih.gov |
| Fossil Depletion | Higher | Lower | Petrochemical route is more dependent on fossil fuels. nih.gov |
Recent advancements are also exploring more sustainable production routes, such as the microbial fermentation of renewable sources to selectively produce C12-14 fatty alcohols, which could further improve the environmental footprint of these compounds. nih.govresearchgate.net
Monitoring and Compliance Strategies for Environmental Discharge
Effective monitoring and compliance strategies are essential to manage the environmental discharge of this compound, and other surfactants. Given their widespread use in cleaning products, these compounds are commonly found in wastewater. epa.govnih.gov
Monitoring Techniques:
The analysis of alcohol ethoxylates in environmental samples like water and sediment typically involves sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used methods for the detection and quantification of these compounds. epa.govnih.govnih.govsemanticscholar.org These methods allow for the separation and identification of a wide range of alcohol ethoxylate homologs. nih.govsemanticscholar.org
Sample Preparation: This often involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes from the complex environmental matrix. epa.govnih.gov
Analysis: LC-MS/MS offers high sensitivity and selectivity, enabling the detection of alcohol ethoxylates at very low concentrations (ng/L levels). epa.govnih.gov
Compliance Strategies:
Industrial facilities that discharge wastewater containing surfactants are subject to permits that set limits on the concentration of various pollutants. epa.govblackcountrychamber.co.uk Compliance strategies focus on both treatment and pollution prevention.
Wastewater Treatment: On-site wastewater treatment plants (WWTPs) are crucial for removing surfactants before discharge. Treatment processes can be physical, chemical, or biological. blackcountrychamber.co.uk Activated carbon filtration is an effective method for removing surfactants as a final polishing step. desotec.com
Regular Monitoring and Record-Keeping: A consistent schedule of sampling and analysis of effluent is necessary to ensure that discharge limits are being met. blackcountrychamber.co.uk Maintaining detailed records is essential for demonstrating compliance to regulatory authorities. blackcountrychamber.co.uk
By implementing robust monitoring programs and comprehensive compliance strategies, industries can effectively manage the discharge of this compound, and mitigate their potential impact on the environment. desotec.com
An in-depth look at this compound, reveals a dynamic landscape of scientific inquiry. As industries move towards greater sustainability, research is focusing on greener production methods, understanding environmental impacts, and harnessing these compounds for innovative, eco-friendly applications. This article explores the emerging research directions and future perspectives for this important class of chemical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
